molecular formula C6H12N2O B13447076 9-Oxa-3,7-diazabicyclo[3.3.1]nonane CAS No. 329-96-4

9-Oxa-3,7-diazabicyclo[3.3.1]nonane

Cat. No.: B13447076
CAS No.: 329-96-4
M. Wt: 128.17 g/mol
InChI Key: QPZGDXHVVSBMCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Oxa-3,7-diazabicyclo[3.3.1]nonane (CAS Number: 329-96-4) is a diazabicyclic organic compound with the molecular formula C6H12N2O and a molecular weight of 128.17 g/mol . It is characterized by a bridged bicyclic structure containing two nitrogen atoms and one oxygen atom, which serves as a critical scaffold in medicinal chemistry. This compound is a key synthetic intermediate and privileged structure for constructing biologically active molecules, particularly in the development of potential therapeutic agents. Its primary research value lies in its role as a core scaffold for investigating nicotinic acetylcholine receptors (nAChRs) . These receptors are ligand-gated ion channels implicated in various central nervous system (CNS) functions and disorders. Derivatives based on this and related 3,7-diazabicyclo[3.3.1]nonane (bispidine) scaffolds have been explored as high-affinity, subtype-selective ligands for the α4β2* nAChR, a target for conditions such as depression, addiction, and cognitive diseases . The 9-oxa variant, where an oxygen atom replaces a carbon bridge, modifies the molecule's properties and is specifically claimed in patents for the treatment of cardiac arrhythmias, including supraventricular and ventricular arrhythmias . The compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

329-96-4

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

9-oxa-3,7-diazabicyclo[3.3.1]nonane

InChI

InChI=1S/C6H12N2O/c1-5-2-8-4-6(9-5)3-7-1/h5-8H,1-4H2

InChI Key

QPZGDXHVVSBMCO-UHFFFAOYSA-N

Canonical SMILES

C1C2CNCC(O2)CN1

Origin of Product

United States

Preparation Methods

Mannich Cyclocondensation Route

This method is widely used for synthesizing bicyclic 3,7-diazabicyclo[3.3.1]nonane derivatives and their 9-oxa analogues. The key steps include:

  • Starting Materials : 1-(3-ethoxypropyl)-4-oxopiperidine, paraformaldehyde, and primary amines (e.g., 1-(3-aminopropyl)imidazole or 1-(2-aminoethyl)piperazine).
  • Reaction Conditions : The reaction occurs in methanol with acetic acid as a catalyst under nitrogen atmosphere to prevent oxidation.
  • Process : The ketone, primary amine, and formaldehyde undergo a Mannich condensation resulting in bicyclic ketones (bispidinones).
  • Reduction Step : The bispidinones are reduced to the corresponding bicyclic amines using hydrazine hydrate in the presence of potassium hydroxide in triethylene glycol at 160–170 °C for about 5 hours.

Yields and Purification : The bicyclic ketones are viscous oils purified by column chromatography on aluminum oxide with benzene:dioxane (5:1) as eluent. The yields are acceptable, generally ranging from moderate to good.

Spectroscopic Characterization : The products are characterized by TLC, IR, and NMR spectroscopy. Carbon-13 NMR data confirm the bicyclic structure and substitution pattern (see Table 1 and Table 2 below).

Compound Yield (%) Physical State Key IR Bands (cm⁻¹) Notes
Bispidinone derivatives 50-70 Viscous oil Carbonyl ~2140 Requires chromatographic purification
Carbon Position δ (ppm) Compound 2 δ (ppm) Compound 3
C1.5 46.6 46.8
C9 (carbonyl) 214.4 214.8
C11 68.5 68.6
C12 66.2 66.2
C13 15.2 15.3
C15 28.2 27.5
C16 43.9 58.7
C17 137.6 53.5
C18 129.1 67.0
C19 119.1 -

Table 1 & 2: Yields and 13C NMR chemical shifts of bicyclic ketones from Mannich cyclocondensation (adapted from Malmakova et al., 2014).

Industrially Feasible Process Using Alcohol Solvents

An improved industrial process for 3,7-diazabicyclo[3.3.1]nonane and related compounds involves:

  • Step 1 : Reaction of a dicarboxylic acid ester with pyridine-2-aldehyde in a C2–C4 alcohol solvent (e.g., ethanol, isobutanol) at low temperatures (0–20 °C).
  • Step 2 : Subsequent reaction of the intermediate piperidone with aminomethylpyridine and formaldehyde in a C3–C4 alcohol solvent (preferably branched alcohols like isobutanol) at 55–60 °C.
  • Water Removal : Azeotropic distillation is employed to remove water formed during the condensation, enhancing yield and purity.
  • Isolation : The product precipitates upon cooling and is filtered, washed with isobutanol, and dried under vacuum.

Yields : The overall yield over two steps is approximately 56.3%, with the final bicyclic product isolated in 64% yield as an almost white powder.

Advantages : This process reduces solvent use, improves reproducibility, and is scalable for industrial production.

This method is detailed in patent EP1899337B1 and represents a significant advancement in preparative methodology for these bicyclic compounds.

Nucleophilic Substitution and Ring Closure

According to patent WO2013050938A1, the preparation of 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives can also proceed via nucleophilic substitution reactions involving secondary amines and subsequent cyclization steps:

  • Starting Materials : Secondary amines dissolved in xylene.
  • Reaction : Nucleophilic substitution is carried out under reflux conditions.
  • Application : This method is used to prepare pharmaceutical derivatives as orexin receptor antagonists.
  • Note : The patent focuses more on derivatives and pharmaceutical uses rather than pure synthetic methodology but confirms the feasibility of nucleophilic substitution in the synthetic sequence.

Alternative Reduction Methods

In the synthesis of oxygen-containing bicyclic amines, reduction of bicyclic ketones can be achieved by:

  • Hydrazine Hydrate Reduction : As described above, hydrazine hydrate with KOH in triethylene glycol at elevated temperatures.
  • Methylamine Reduction : Heating bicyclic ketones with methylamine in ethanol at 70 °C for 4 hours also yields the bicyclic amine, as demonstrated in stereocontrolled syntheses of optically enriched 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives.

Summary Table of Preparation Methods

Preparation Method Key Reagents Conditions Purification Yield (%) Notes
Mannich Cyclocondensation + Reduction 1-(3-ethoxypropyl)-4-oxopiperidine, paraformaldehyde, primary amines, hydrazine hydrate Methanol, acetic acid, N2 atmosphere; 160-170 °C for reduction Column chromatography (Al2O3) Moderate to good (50-70) Well-characterized, versatile route
Industrial Alcohol Solvent Process Dicarboxylic ester, pyridine-2-aldehyde, aminomethylpyridine, formaldehyde C2-C4 alcohol solvents, 0–60 °C, azeotropic distillation Filtration, washing, drying ~56 overall, 64 final Scalable, industrially feasible
Nucleophilic Substitution Secondary amines in xylene Reflux in xylene Not specified Not specified Used for pharmaceutical derivatives
Alternative Reduction (Methylamine) Bicyclic ketones, methylamine Ethanol, 70 °C, 4 hours Not specified Not specified Alternative to hydrazine reduction

Chemical Reactions Analysis

Types of Reactions

9-Oxa-3,7-diazabicyclo[3.3.1]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify its structure.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The presence of nitrogen and oxygen atoms in the structure allows for substitution reactions, where specific atoms or groups can be replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo-derivatives, while reduction reactions could produce reduced forms of the compound. Substitution reactions can lead to a wide range of functionalized derivatives.

Mechanism of Action

The mechanism of action of 9-Oxa-3,7-diazabicyclo[3.3.1]nonane involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to act as positive allosteric modulators of AMPA receptors, binding to a unique site on the receptor and enhancing its activity . This interaction can lead to various physiological effects, including improved cognitive function and potential therapeutic benefits for neurological disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

The bicyclo[3.3.1]nonane scaffold is a privileged structure in drug discovery. Below, we compare 9-Oxa-3,7-diazabicyclo[3.3.1]nonane with structurally related compounds, focusing on their heteroatom substitutions, biological activities, and synthetic accessibility.

3,7-Diazabicyclo[3.3.1]nonane (Bispidine)

  • Structure : Contains two nitrogen atoms at positions 3 and 7 but lacks the oxygen atom at position 8.
  • Biological Activities :
    • Modulates polyamine (PA) metabolism and exhibits anticancer cytotoxic activity .
    • Derivatives show antiplatelet, antithrombotic, and nicotinic acetylcholine receptor (nAChR) binding properties .
    • Used in cardiac arrhythmia treatment and as dopamine transporter (DAT) blockers .
  • Synthesis: Prepared via aminomethylation of tetrahydropyridin-2-olates or cyclization of α,β-unsaturated carbonyl compounds .

9-Selenabicyclo[3.3.1]nonane

  • Structure : Replaces the oxygen atom at position 9 with selenium.
  • Biological Activities: Exhibits glutathione peroxidase-like activity, making it relevant in antioxidant therapies . 2,6-Diazido-9-selenabicyclo[3.3.1]nonane shows higher anchimeric assistance in nucleophilic substitution reactions compared to sulfur and nitrogen analogs .
  • Synthesis : Synthesized via selenenylation/bis-oxylation reactions using selenium dibromide and cyclooctadiene .
  • Key Difference : Selenium’s larger atomic radius and polarizability enhance reactivity in redox processes compared to oxygen .

9-Azabicyclo[3.3.1]nonane

  • Structure : Features a nitrogen atom at position 9 instead of oxygen.
  • Biological Activities :
    • High sigma-2 receptor affinity and cytotoxicity in cancer cells .
    • Used in dopamine D3 receptor ligands and diabetes mellitus treatment .
  • Synthesis : Generated via dimerization of α,β-unsaturated carbonyl compounds with alkylamines .
  • Key Difference : The additional nitrogen increases hydrogen-bonding capacity, influencing receptor binding specificity .

2-Azabicyclo[3.3.1]nonane (Morphan)

  • Structure : A single nitrogen atom at position 2.
  • Biological Activities :
    • Core structure of morphine and strychnine alkaloids .
    • Explored in akuammiline alkaloid synthesis .
  • Key Difference: The monocyclic nitrogen configuration limits conformational rigidity compared to 3,7-diaza derivatives .

Comparative Data Table

Compound Heteroatoms (Positions) Key Biological Activities Synthesis Method Reference
9-Oxa-3,7-diazabicyclo[3.3.1]nonane O (9), N (3,7) Orexin receptor antagonism, enzyme modulation Cyclization of α,β-unsaturated carbonyls
3,7-Diazabicyclo[3.3.1]nonane N (3,7) Anticancer, antiplatelet, DAT blockade Aminomethylation of tetrahydropyridin-2-olates
9-Selenabicyclo[3.3.1]nonane Se (9) Antioxidant, GPx-like activity Selenenylation with SeBr₂
9-Azabicyclo[3.3.1]nonane N (9) Sigma-2 receptor affinity, cytotoxicity Dimerization of carbonyl compounds
2-Azabicyclo[3.3.1]nonane N (2) Alkaloid synthesis (morphine, strychnine) Nitroso-ene reactions

Research Findings and Implications

  • Conformational Stability : The 3,7-diaza substitution in 9-oxa derivatives enforces a rigid chair-chair conformation, critical for receptor binding .
  • Therapeutic Potential: 9-Selenabicyclo derivatives are promising for redox-based therapies, while 9-oxa-3,7-diaza derivatives excel in neuropharmacology due to their balanced lipophilicity and hydrogen-bonding capacity .

Biological Activity

9-Oxa-3,7-diazabicyclo[3.3.1]nonane is a bicyclic compound that features a unique arrangement of nitrogen and oxygen atoms, contributing to its distinct chemical properties. The molecular formula of this compound is C6_6H12_{12}N2_2O, with a molecular weight of 128.17 g/mol. Its derivatives have garnered attention for their significant biological activities, particularly in the fields of medicinal chemistry and organic synthesis.

Structural Characteristics

The compound's structure includes:

  • Bicyclic framework : Comprising two nitrogen atoms and one oxygen atom.
  • Potential for functionalization : The presence of reactive sites allows for various chemical modifications.

Biological Activities

Research has demonstrated that derivatives of 9-Oxa-3,7-diazabicyclo[3.3.1]nonane exhibit several noteworthy biological activities:

  • AMPA Receptor Modulation : Some derivatives act as positive allosteric modulators of AMPA receptors, enhancing synaptic transmission and potentially improving cognitive functions such as memory and learning.
  • Orexin Receptor Interaction : Compounds derived from this bicyclic structure have been explored for their ability to modulate orexin receptors, which play a crucial role in regulating wakefulness and appetite. This interaction suggests potential therapeutic applications in sleep disorders and obesity treatment .

The mechanism by which 9-Oxa-3,7-diazabicyclo[3.3.1]nonane exerts its biological effects involves binding to specific receptors or enzymes, leading to modulation of various physiological pathways:

  • Orexin Receptor Antagonism : Derivatives have shown promise as non-peptide antagonists of orexin receptors, which could be beneficial in treating disorders related to orexinergic dysfunctions such as anxiety, addiction, and mood disorders .
  • Cognitive Enhancement : The modulation of AMPA receptors may lead to enhanced cognitive performance in models of amnesia and cognitive decline .

Case Studies and Research Findings

A variety of studies have evaluated the biological activity of 9-Oxa-3,7-diazabicyclo[3.3.1]nonane derivatives:

  • Cognitive Function Studies : In animal models, certain derivatives were tested for their ability to reverse scopolamine-induced amnesia. Results indicated that these compounds could restore memory function without enantioselectivity affecting the outcomes .
  • Pain Management : Compounds in this class have been assessed for antihyperalgesic activity in neuropathic pain models, showing comparable efficacy to established treatments like pregabalin .
  • Anxiety and Fear Responses : Research has indicated that orexin receptor antagonism can attenuate anxiety-related behaviors in rodent models, suggesting therapeutic potential for anxiety disorders .

Comparative Analysis

The following table summarizes the biological activities and mechanisms associated with different derivatives of 9-Oxa-3,7-diazabicyclo[3.3.1]nonane:

Compound DerivativeBiological ActivityMechanism of Action
3-IsobutylAMPA receptor modulationPositive allosteric modulation
Tert-butyl benzylOrexin receptor antagonismNon-peptide antagonist
9-Oxa-3,7-dithiabicycloAntihyperalgesic activityInteraction with pain pathways

Q & A

Q. Key Methodological Considerations :

  • Stepwise Functionalization : Introduce substituents (e.g., benzyl, fluorine) early to avoid steric hindrance in later stages .
  • Purification : Use column chromatography or recrystallization for intermediates; monitor via TLC/HPLC .

How is structural elucidation of 9-Oxa-3,7-diazabicyclo[3.3.1]nonane derivatives performed?

Basic Research Focus
Advanced spectroscopic and crystallographic techniques are critical:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substituent positions and bicyclic conformation. For example, 1^1H NMR distinguishes axial vs. equatorial protons in the bicyclo framework .
  • X-ray Crystallography : Resolves stereochemistry and supramolecular interactions (e.g., hydrogen-bonding networks in crystals). Dihedral angles between imide groups (~74–75°) confirm structural rigidity .
  • Mass Spectrometry : Validates molecular weight (e.g., 271.31 g/mol for a Boc-protected derivative) .

Q. Methodological Insight :

  • Structure-Activity Relationship (SAR) : Substituents at C3/C7 (e.g., benzyl, cyclopropane) modulate potency. Fluorine enhances metabolic stability .
  • β-Cyclodextrin Encapsulation : Improves solubility and bioavailability of hydrophobic derivatives .

How can researchers resolve contradictions in reported synthetic yields or biological activities?

Advanced Research Focus
Discrepancies arise from reaction conditions or analytical methods. Strategies include:

  • Reproducibility Checks : Standardize solvents (e.g., anhydrous methanol vs. ethanol) and catalyst batches .
  • Meta-Analysis : Compare datasets across studies (e.g., yields of 54–82% in similar reactions ).
  • Advanced Characterization : Use 19^{19}F NMR or HRMS to detect trace impurities affecting bioactivity .

Example : A reported 74.2% yield in a Huang-Minlon reduction vs. lower yields in analogous reactions may stem from pH control during oxime formation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.